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Compound of Interest

Compound Name: Diisodecyl adipate

Cat. No.: B167166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Diisodecyl adipate (DIDA), a widely used plasticizer. The information presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, is intended to support researchers, scientists, and drug development professionals in the

identification, characterization, and quality control of this compound.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Diisodecyl adipate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.06 t 4H -O-CH₂-

~2.28 t 4H -CO-CH₂-

~1.62 m 4H -CO-CH₂-CH₂-

~1.50 m 2H -CH₂-CH(CH₃)₂

~1.27 m ~24H -(CH₂)₆-

~0.87 d 12H -CH(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~173.7 C=O

~65.2 -O-CH₂-

~38.8 -CH₂-CH(CH₃)₂

~34.3 -CO-CH₂-

~29.5 -CH₂-CH₂-CH(CH₃)₂

~29.3 Interior -(CH₂)-

~27.9 -CH(CH₃)₂

~24.8 -CO-CH₂-CH₂-

~22.7 -CH(CH₃)₂

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument

frequency used.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Functional Group

~2957 - 2858 C-H stretch (alkane)

~1738 C=O stretch (ester)

~1465 C-H bend (alkane)

~1170 C-O stretch (ester)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

287 99.99 [M - C₁₀H₂₁O]⁺

129 94.20 [C₈H₁₇O]⁺

269 86.90 [M - C₁₀H₂₁O - H₂O]⁺

56 74.80 [C₄H₈]⁺

54 50.50 [C₄H₆]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation: A solution of Diisodecyl adipate is prepared by dissolving approximately

20-30 mg of the neat liquid in a suitable deuterated solvent, typically deuterated chloroform

(CDCl₃), to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400

MHz or 500 MHz spectrometer.

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
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delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets

for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR

due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like Diisodecyl adipate, the simplest method is

to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates, creating a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used

to record the spectrum. A background spectrum of the clean salt plates or ATR crystal is

recorded first and automatically subtracted from the sample spectrum. The spectrum is typically

scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation and Introduction: The analysis is performed using a Gas Chromatograph

(GC) coupled to a Mass Spectrometer (MS). A dilute solution of Diisodecyl adipate in a

volatile organic solvent, such as hexane or ethyl acetate, is prepared. A small volume (typically

1 µL) of this solution is injected into the GC.

Instrumentation and Data Acquisition:

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column

(e.g., a nonpolar column like DB-5ms). A typical temperature program starts at a lower

temperature, holds for a few minutes, and then ramps up to a higher temperature to ensure

good separation of the analyte from any impurities. Helium is commonly used as the carrier

gas.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The

mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance, generating the mass spectrum.[1]
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Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of

Diisodecyl adipate.
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A generalized workflow for the spectroscopic analysis of Diisodecyl adipate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diisodecyl Adipate | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Diisodecyl Adipate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b167166?utm_src=pdf-body
https://www.benchchem.com/product/b167166?utm_src=pdf-body-img
https://www.benchchem.com/product/b167166?utm_src=pdf-body
https://www.benchchem.com/product/b167166?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/33733
https://www.benchchem.com/product/b167166#spectroscopic-data-of-diisodecyl-adipate-nmr-ir-mass-spec
https://www.benchchem.com/product/b167166#spectroscopic-data-of-diisodecyl-adipate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b167166#spectroscopic-data-of-diisodecyl-adipate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b167166#spectroscopic-data-of-diisodecyl-adipate-nmr-ir-mass-spec
https://www.benchchem.com/product/b167166#spectroscopic-data-of-diisodecyl-adipate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167166?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

